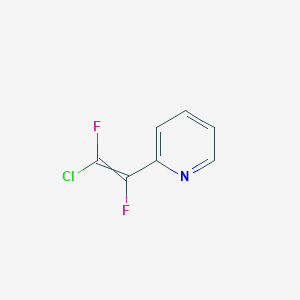
2-(2-Chloro-1,2-difluoroethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1,2-difluoroethenyl)pyridine is a chemical compound with the molecular formula C7H4ClF2N. It is a pyridine derivative where the pyridine ring is substituted with a 2-chloro-1,2-difluoroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,2-difluoroethenyl)pyridine typically involves the introduction of the 2-chloro-1,2-difluoroethenyl group onto the pyridine ring. One common method involves the reaction of pyridine with 2-chloro-1,2-difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,2-difluoroethenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the 2-chloro-1,2-difluoroethenyl group can participate in addition reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-1,2-difluoroethenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,2-difluoroethenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 2-Fluoropyridine
- 2,3-Difluoropyridine
Uniqueness
2-(2-Chloro-1,2-difluoroethenyl)pyridine is unique due to the presence of both chlorine and fluorine atoms in the ethenyl group, which imparts distinct chemical properties. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
395-02-8 |
|---|---|
Molecular Formula |
C7H4ClF2N |
Molecular Weight |
175.56 g/mol |
IUPAC Name |
2-(2-chloro-1,2-difluoroethenyl)pyridine |
InChI |
InChI=1S/C7H4ClF2N/c8-7(10)6(9)5-3-1-2-4-11-5/h1-4H |
InChI Key |
LIYPDOHQOMKPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


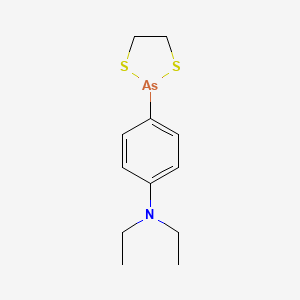
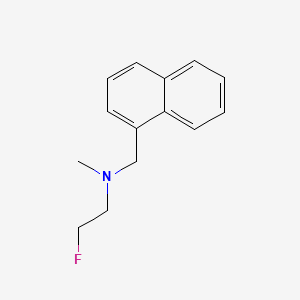
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
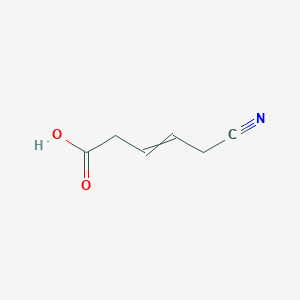
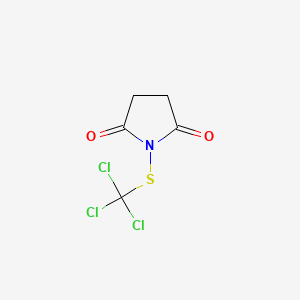

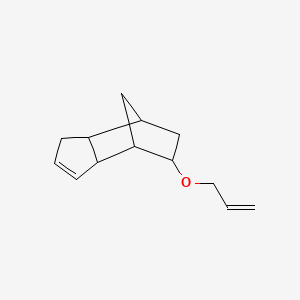
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
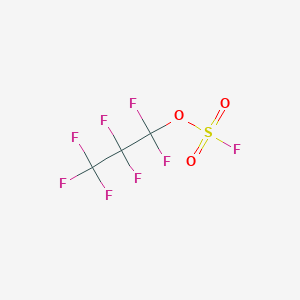
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
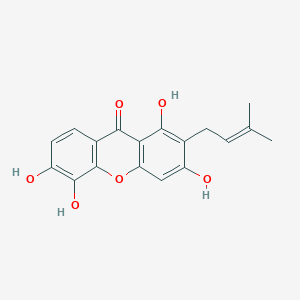
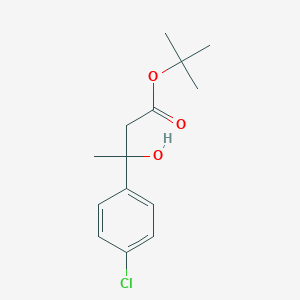

![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
